molecular formula C30H28ClN5 B2676309 7-(3-chlorophenyl)-4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 477240-02-1

7-(3-chlorophenyl)-4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B2676309
CAS RN: 477240-02-1
M. Wt: 494.04
InChI Key: FOIDGXXMZGZMDV-UHFFFAOYSA-N
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Description

7-(3-chlorophenyl)-4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C30H28ClN5 and its molecular weight is 494.04. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

Compounds structurally related to "7-(3-chlorophenyl)-4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine" have been investigated for their metabolic pathways and pharmacokinetics. For instance, a study on a dopamine D(4)-selective antagonist explored its metabolism in rat, monkey, and humans, identifying N-dealkylation and the formation of a novel mercapturic acid adduct as major metabolic pathways. This research could inform the metabolism and safety profile of similar compounds (Zhang et al., 2000).

Antimicrobial Properties

Compounds with piperazin-1-yl and pyrimidine moieties have been synthesized and evaluated for their antimicrobial properties. A study synthesized a series of 4-piperazinopyrimidines, showing potent antiemetic and antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Mattioda et al., 1975).

Synthesis and Drug Development

Research into the synthesis of novel compounds, including those with pyrrolo[2,3-d]pyrimidine structures, is crucial for drug development. A study on the synthesis of novel substituted piperazin-1-yl-7H-pyrrolo[2,3-d] pyrimidines highlighted the importance of C-N bond formation via Buchwald Hartwig coupling reaction, indicating a pathway for developing new pharmaceutical drugs (Aggile & Napoleon, 2021).

Antifungal and Antitumor Activities

Similar compounds have also been explored for their antifungal and antitumor activities. For example, growth inhibition of Cryptococcus neoformans by novel pyrimidine derivatives points to potential applications in antifungal therapies (Fellah et al., 1996).

properties

IUPAC Name

7-(3-chlorophenyl)-4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28ClN5/c1-21-11-13-25(14-12-21)35-16-15-34(18-22(35)2)29-28-27(23-7-4-3-5-8-23)19-36(30(28)33-20-32-29)26-10-6-9-24(31)17-26/h3-14,17,19-20,22H,15-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIDGXXMZGZMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)C3=NC=NC4=C3C(=CN4C5=CC(=CC=C5)Cl)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-chlorophenyl)-4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

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